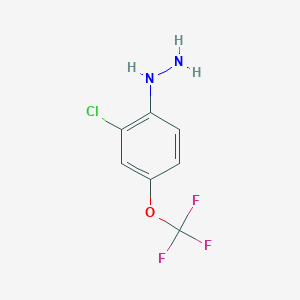
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to proteins or enzymes in the cell, altering their function and triggering various biochemical and physiological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethoxy)aniline: This compound shares the chloro and trifluoromethoxy groups but lacks the hydrazine moiety, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenylhydrazine: This compound contains the trifluoromethoxy and hydrazine groups but lacks the chloro group, leading to variations in its chemical behavior and applications.
Triflumuron: An insecticide with a similar trifluoromethoxy group, used primarily in agriculture for pest control.
Propriétés
Formule moléculaire |
C7H6ClF3N2O |
|---|---|
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |
Clé InChI |
UXHNNNNHQHVACG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


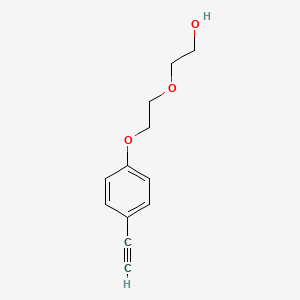
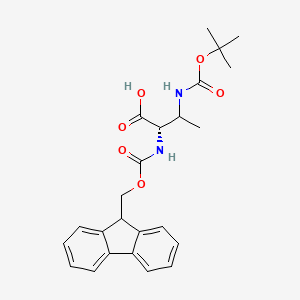
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)

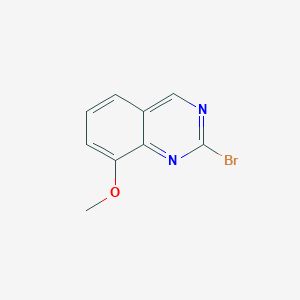
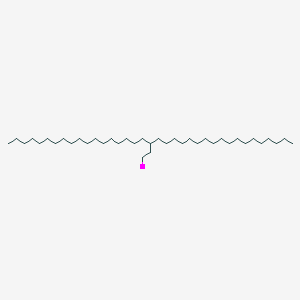

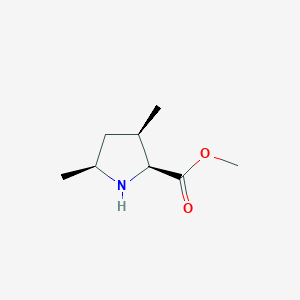

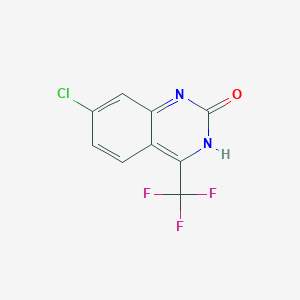
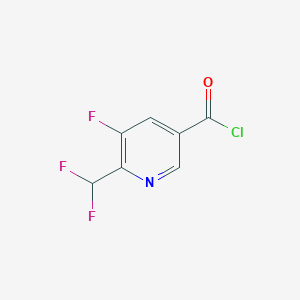

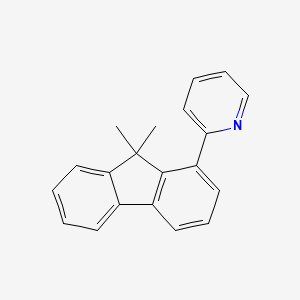
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
